molecular formula C7H5ClN2O3 B155244 1-(6-Chloro-5-nitropyridin-3-yl)ethanone CAS No. 127356-40-5

1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Cat. No.: B155244
CAS No.: 127356-40-5
M. Wt: 200.58 g/mol
InChI Key: UZUVOPNXKQOJKI-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . It is characterized by the presence of a chloro and nitro group attached to a pyridine ring, along with an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone typically involves the nitration of 6-chloropyridine-3-carbaldehyde followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(6-Chloro-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-5-nitropyridin-3-yl)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro group can participate in substitution reactions, altering the compound’s activity and interactions .

Comparison with Similar Compounds

1-(6-Chloro-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-(6-chloro-5-nitropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVOPNXKQOJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563736
Record name 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127356-40-5
Record name 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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